2-Amino-3-(pyridin-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring attached to a propanol chain, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize 2-Amino-3-(pyridin-2-yl)propan-1-ol involves the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction typically uses a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the desired product.
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Grignard Reaction: : Another synthetic route involves the reaction of 2-bromopyridine with a Grignard reagent, such as 3-hydroxypropylmagnesium bromide. This reaction proceeds under anhydrous conditions and requires a subsequent hydrolysis step to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Amino-3-(pyridin-2-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield various reduced forms, including alcohols and amines.
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Substitution: : Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-3-(pyridin-2-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both amino and hydroxyl groups, makes it a potential ligand for biological studies. It can interact with various biomolecules, facilitating research in enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for producing various industrial products, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Amino-3-(pyridin-2-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-3-yl)propan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
2-Amino-3-(pyridin-4-yl)propan-1-ol: Pyridine ring attached at the 4-position.
2-Amino-3-(pyridin-2-yl)butan-1-ol: Similar structure with an additional methyl group on the propanol chain.
Uniqueness
2-Amino-3-(pyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of both amino and hydroxyl groups provide distinct chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-7(6-11)5-8-3-1-2-4-10-8/h1-4,7,11H,5-6,9H2 |
InChI Key |
WKEQJAOJUWOVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CO)N |
Origin of Product |
United States |
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